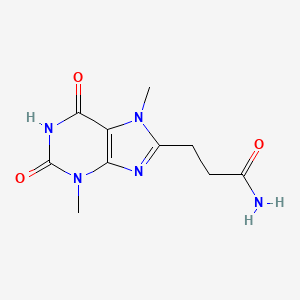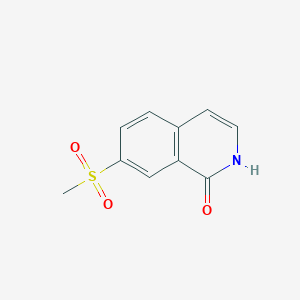
7-(methylsulfonyl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylsulfonyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound. Isoquinolin-1(2H)-ones are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For instance, vinyl acetate can be used as an acetylene equivalent in these reactions . Another method includes the Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .
Industrial Production Methods
Industrial production methods for isoquinolin-1(2H)-ones often involve large-scale electrochemical protocols. These methods are environmentally friendly, featuring metal-, external oxidant-, and additive-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using reagents like borane dimethyl sulfide.
Substitution: Substitution reactions, such as thiolation and selenylation at the C-4 position, can be mediated by AgSbF6.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts, platinum catalysts, and AgSbF6. Conditions often involve room temperature reactions or specific catalytic systems .
Major Products Formed
The major products formed from these reactions include various substituted isoquinolin-1(2H)-ones and their derivatives .
Wissenschaftliche Forschungsanwendungen
7-(Methylsulfonyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it can participate in C-H amination reactions, forming C-N bonds under metal-free conditions . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-(methylsulfonyl)isoquinolin-1(2H)-one include:
3,4-Dihydroisoquinolin-1(2H)-ones: These compounds are synthesized through various catalytic methods and have similar structural features.
4-(Diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones: These compounds are synthesized through tandem Heck-Suzuki coupling and have unique stereoselective properties.
Uniqueness
The uniqueness of this compound lies in its specific methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other isoquinolin-1(2H)-ones .
Eigenschaften
CAS-Nummer |
1184920-05-5 |
|---|---|
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
7-methylsulfonyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)8-3-2-7-4-5-11-10(12)9(7)6-8/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
SGXYOKDPQOBLBS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


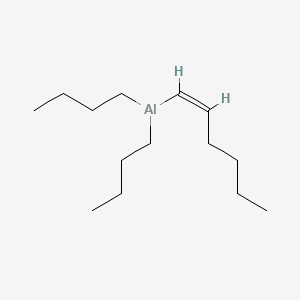
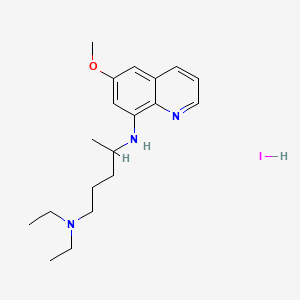
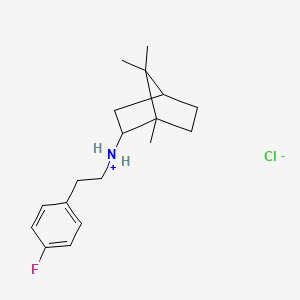
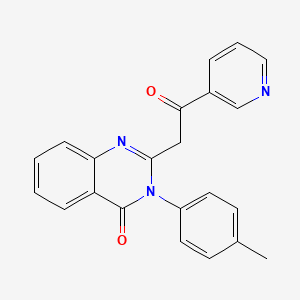

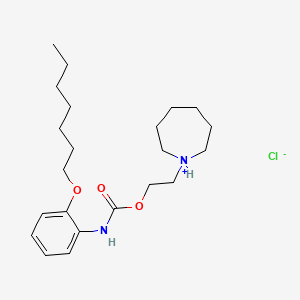
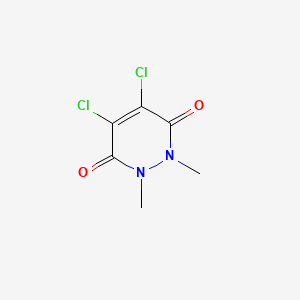
![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide](/img/structure/B13756449.png)
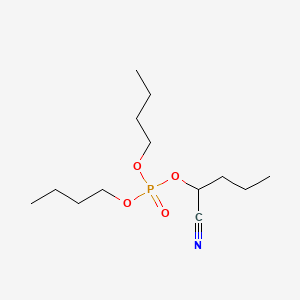
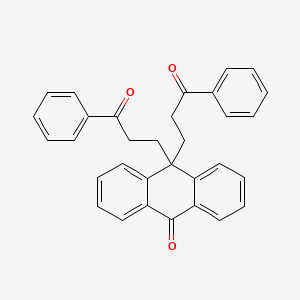
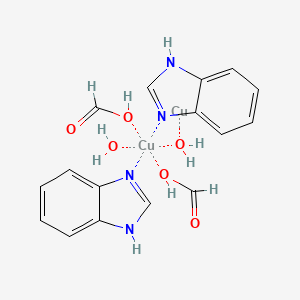

![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
